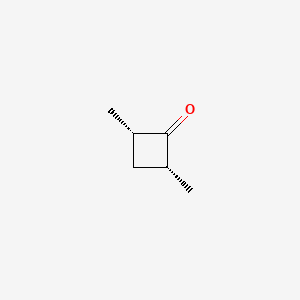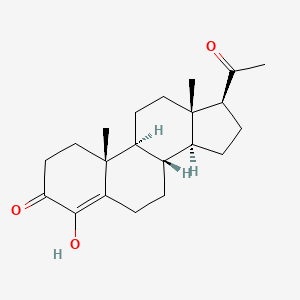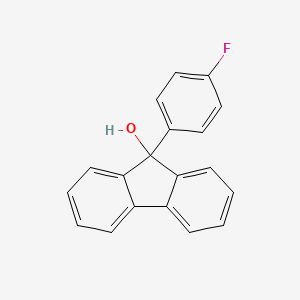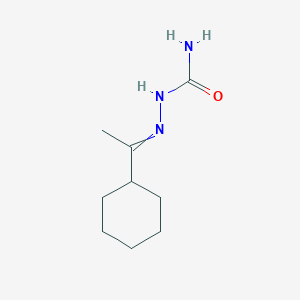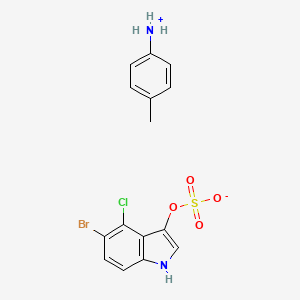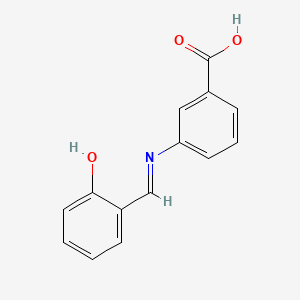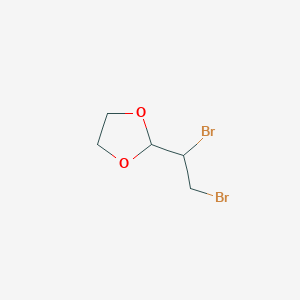
2-(1,2-Dibromoethyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Dibromoethyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring substituted with a dibromoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dibromoethyl)-1,3-dioxolane typically involves the bromination of ethyl-substituted dioxolane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,2-Dibromoethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The dibromoethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted dioxolanes, while elimination reactions can produce alkenes.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Dibromoethyl)-1,3-dioxolane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: Researchers investigate its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(1,2-Dibromoethyl)-1,3-dioxolane involves its interaction with various molecular targets. The dibromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, making the compound of interest in studies related to enzyme inhibition and protein modification.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromoethane: Similar in structure but lacks the dioxolane ring.
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane: Contains additional bromine atoms and a cyclohexane ring.
1,2-Dibromo-1-phenylethane: Features a phenyl group instead of a dioxolane ring.
Uniqueness: 2-(1,2-Dibromoethyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the dibromoethyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
5267-72-1 |
|---|---|
Molekularformel |
C5H8Br2O2 |
Molekulargewicht |
259.92 g/mol |
IUPAC-Name |
2-(1,2-dibromoethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H8Br2O2/c6-3-4(7)5-8-1-2-9-5/h4-5H,1-3H2 |
InChI-Schlüssel |
FBHUUURCMGEUOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


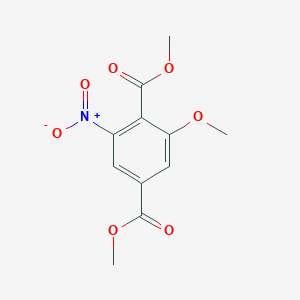
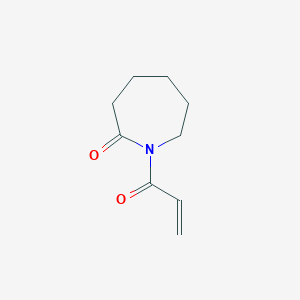
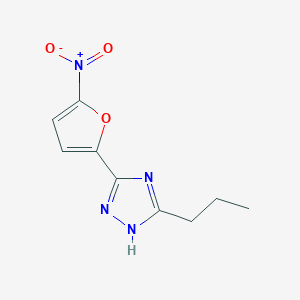
![N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B14750114.png)


![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)

